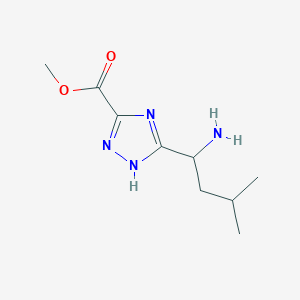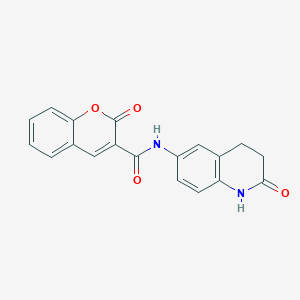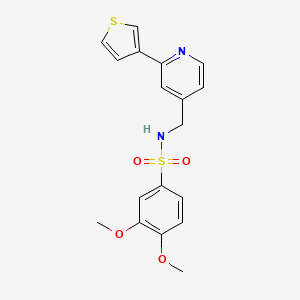
3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, also known as Compound X, is a novel chemical compound that has gained attention in scientific research for its potential pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown the synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety. These compounds have been assessed for their activity against Mycobacterium tuberculosis, revealing some with significant antimicrobial properties. For instance, compounds with specific moieties have demonstrated high activity against bacterial strains, indicating their potential as antimicrobial agents (Ghorab et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds containing the benzenesulfonamide group have been a focus of research, aiming to explore their potential applications in medicinal chemistry. One study detailed the synthesis of benzenesulfonamides with varying substituents, analyzing their potential as inhibitors of human carbonic anhydrase isoforms, which could be pivotal for developing treatments for conditions associated with these enzymes (Vaškevičienė et al., 2019).
Nonlinear Optical Properties
Another area of interest is the investigation of the nonlinear optical (NLO) properties of compounds. Research into thienyl-substituted pyridinium salts, for example, has shown that these compounds exhibit noncentrosymmetric structures and second harmonic generation (SHG) efficiencies, suggesting their utility in NLO applications. This indicates a promising avenue for the use of benzenesulfonamide derivatives in the development of materials for optical technologies (Li et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological interactions.
Mode of Action
It is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could be a possible site for nucleophilic attack , indicating a potential interaction mechanism with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which could suggest good bioavailability.
Result of Action
Similar compounds have shown significant anti-hiv activity , suggesting that this compound could potentially have similar effects.
Action Environment
The compound’s storage temperature is suggested to be -20°c , indicating that temperature could be a significant environmental factor influencing its stability.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-23-17-4-3-15(10-18(17)24-2)26(21,22)20-11-13-5-7-19-16(9-13)14-6-8-25-12-14/h3-10,12,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKAWKGOMMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
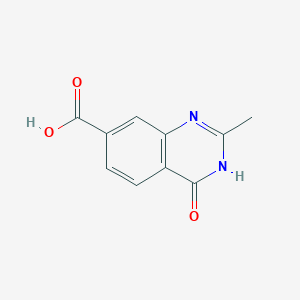
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)
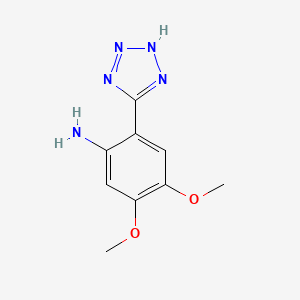
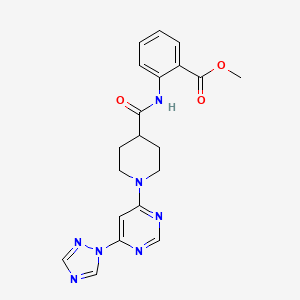
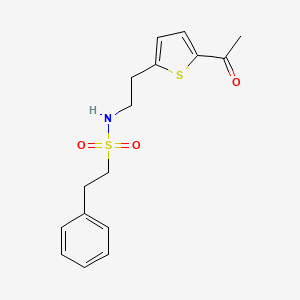
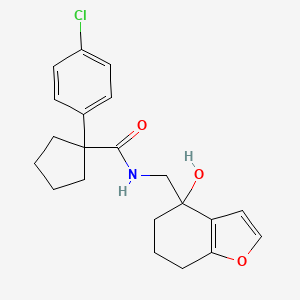
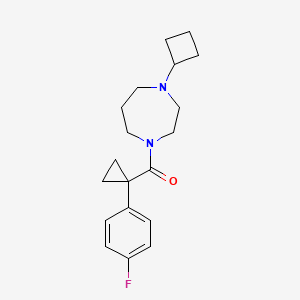
![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)
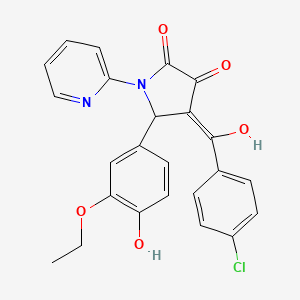
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)
